An In-Depth Technical Guide to 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine: Properties, Synthesis, and Reactivity for Drug Discovery Professionals
An In-Depth Technical Guide to 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine: Properties, Synthesis, and Reactivity for Drug Discovery Professionals
Abstract and Strategic Overview
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutic agents. 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (CAS No. 957035-33-5) has emerged as a high-value intermediate, prized for its intrinsic bifunctional nature. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, and, most critically, its dual-handle reactivity. For researchers, scientists, and drug development professionals, this molecule offers a pre-engineered scaffold that combines the biologically significant pyrazole and pyridazine cores, presenting two distinct and orthogonal sites for chemical diversification. This allows for the systematic construction of diverse chemical libraries, accelerating the hit-to-lead optimization process in drug discovery programs targeting a range of disease areas, including oncology and infectious diseases.[1]
Core Physicochemical and Computational Properties
The identity and fundamental properties of a chemical intermediate dictate its handling, reactivity, and potential for integration into synthetic workflows. The key identifiers and computed properties for 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine are summarized below.
Compound Identification and Physical Data
| Property | Value | Source |
| IUPAC Name | 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine | Internal |
| Synonyms | 3-(4-bromopyrazol-1-yl)-6-chloro-pyridazine | [2][3] |
| CAS Number | 957035-33-5 | [3][4] |
| Molecular Formula | C₇H₄BrClN₄ | [2][3][4] |
| Molecular Weight | 259.49 g/mol | [2][3][5] |
| Purity (Typical) | ≥98% | [3][4] |
Molecular Structure
The molecule's structure is foundational to its reactivity, featuring a π-deficient pyridazine ring and a brominated pyrazole ring linked by a nitrogen-carbon bond.
Caption: Molecular Structure of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine.
Computational Properties
Computational descriptors are crucial for predicting a molecule's behavior in biological systems (ADME properties) and for planning synthetic modifications.
| Descriptor | Value | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | Predicts membrane permeability and bioavailability.[3] |
| LogP (Octanol-Water Partition Coeff.) | 2.0782 | Measures lipophilicity, affecting solubility and absorption.[3] |
| Hydrogen Bond Acceptors | 4 | Influences binding interactions with biological targets.[3] |
| Hydrogen Bond Donors | 0 | Affects solubility and target binding.[3] |
| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy.[3] |
Synthesis and Purification
While specific proprietary synthesis routes may vary, a chemically sound and widely applicable method involves the nucleophilic aromatic substitution (SₙAr) of a dichloropyridazine precursor.
Retrosynthetic Rationale and Strategy
The most logical disconnection is at the C-N bond between the pyridazine and pyrazole rings. This points to a synthesis strategy involving the coupling of 4-bromo-1H-pyrazole with 3,6-dichloropyridazine. The key to this reaction's success is the inherent difference in reactivity between the C3 and C6 positions of the dichloropyridazine, which allows for a regioselective monosubstitution. The reaction is typically performed in the presence of a non-nucleophilic base to deprotonate the pyrazole, generating the nucleophile in situ.
Caption: General workflow for the synthesis and purification of the title compound.
Exemplary Synthesis Protocol
This protocol is a representative method and should be adapted and optimized based on laboratory conditions.
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Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1H-pyrazole (1.0 eq), 3,6-dichloropyridazine (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 4-bromo-1H-pyrazole.
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Reaction Execution: Heat the stirred reaction mixture to 90 °C. The causality here is that elevated temperature is required to overcome the activation energy for the SₙAr reaction on the electron-deficient pyridazine ring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the limiting reagent is consumed.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
Chemical Reactivity: A Dual-Handle Scaffold
The primary value of 3-(4-bromo-1H-pyrazol-1-yl)-6-chloropyridazine lies in its two distinct, synthetically addressable reactive sites. This allows for sequential and orthogonal derivatization, a powerful strategy in library synthesis.
Site 1: Nucleophilic Aromatic Substitution (SₙAr) at the Pyridazine C6-Position
The chlorine atom at the 6-position of the pyridazine ring is activated towards SₙAr by the electron-withdrawing nitrogen atoms of the ring.[6] This makes it an excellent electrophilic site for reaction with a wide range of nucleophiles, including:
-
Amines (R-NH₂): To form aminopyridazine derivatives.
-
Alcohols/Phenols (R-OH): To form ether linkages.
-
Thiols (R-SH): To form thioethers.
This reaction is typically the first step in a diversification strategy due to the higher reactivity of the C-Cl bond under SₙAr conditions compared to the C-Br bond.
Site 2: Metal-Catalyzed Cross-Coupling at the Pyrazole C4-Position
The bromine atom on the pyrazole ring is a classic handle for palladium-catalyzed cross-coupling reactions.[1] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a vast chemical space. Key transformations include:
-
Suzuki Coupling: With boronic acids/esters (R-B(OR)₂) to introduce aryl or vinyl groups.
-
Sonogashira Coupling: With terminal alkynes (R-C≡CH) to install alkynyl moieties.
-
Buchwald-Hartwig Amination: With amines to form N-aryl linkages.
-
Heck Coupling: With alkenes to introduce vinyl groups.
The robustness and substrate tolerance of these reactions make the C-Br bond an invaluable tool for late-stage functionalization.
Caption: Orthogonal reactivity of the title compound at its two key functional handles.
Applications in Drug Discovery
The strategic combination of the pyrazole and pyridazine heterocycles within a single, synthetically versatile scaffold makes this compound highly relevant to contemporary drug discovery.
-
Scaffold for Kinase Inhibitors: Both pyrazole and pyridazine motifs are prevalent in small molecule kinase inhibitors.[7] The ability to independently functionalize both rings allows for fine-tuning of interactions within the ATP-binding pocket of target kinases.
-
Fragment-Based Drug Design (FBDD): This molecule serves as an excellent starting point for fragment elaboration. Derivatization at the C-Cl position can explore solvent-exposed regions of a target protein, while modification at the C-Br position can probe deeper hydrophobic pockets.
-
DNA-Encoded Library (DEL) Synthesis: The well-defined, orthogonal reactivity is amenable to the split-and-pool synthesis workflows used in constructing DNA-encoded libraries, enabling the rapid generation of millions of potential binders against a target of interest.
-
PARP Inhibitor Development: Pyridazine-containing compounds have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key target in oncology.[6] This scaffold provides a direct entry point into this chemical space.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
-
Handling: Always handle 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine in a well-ventilated fume hood. Use standard Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. Supplier recommendations often specify storage at 2-8°C under an inert atmosphere to ensure long-term stability.[3]
-
Safety Data Sheet (SDS): Crucially, always consult the material-specific SDS provided by the supplier before use. The SDS contains detailed information on hazards, first-aid measures, and disposal considerations.
Conclusion
3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine is more than a mere chemical intermediate; it is a strategic tool for medicinal chemists. Its value is derived from the convergence of two biologically relevant heterocycles and two distinct, orthogonal reactive handles. This bifunctionality provides a robust and flexible platform for the efficient synthesis of diverse molecular libraries, significantly empowering drug discovery campaigns. By understanding its core properties, synthesis, and dual reactivity, researchers can fully leverage this scaffold to accelerate the development of next-generation therapeutics.
References
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3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]
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The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Pharmaffiliates. [Link]
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Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]
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3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419. PubChem, National Center for Biotechnology Information. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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